molecular formula C16H11FO B6374431 3-Fluoro-4-(naphthalen-1-yl)phenol CAS No. 1261918-40-4

3-Fluoro-4-(naphthalen-1-yl)phenol

Cat. No.: B6374431
CAS No.: 1261918-40-4
M. Wt: 238.26 g/mol
InChI Key: MBFONVIOAQKLRU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(naphthalen-1-yl)phenol is an organic compound with the molecular formula C16H11FO. It is a phenolic compound where a fluorine atom is substituted at the third position and a naphthalen-1-yl group is attached at the fourth position of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(naphthalen-1-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 1-bromonaphthalene.

    Grignard Reaction: The 1-bromonaphthalene undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Coupling Reaction: The Grignard reagent is then reacted with 3-fluorophenol in the presence of a catalyst such as copper(I) iodide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(naphthalen-1-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-Fluoro-4-(naphthalen-1-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(naphthalen-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: A simpler analog with a fluorine atom at the para position of the phenol ring.

    1-Naphthol: A compound with a hydroxyl group attached to the naphthalene ring.

    3-Fluoro-4-(phenyl)phenol: A structurally similar compound with a phenyl group instead of a naphthalen-1-yl group.

Uniqueness

3-Fluoro-4-(naphthalen-1-yl)phenol is unique due to the presence of both a fluorine atom and a naphthalen-1-yl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c17-16-10-12(18)8-9-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFONVIOAQKLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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